Cas no 2228611-75-2 (1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one)

1-(2-Chloro-1,3-thiazol-5-yl)prop-2-en-1-one is a versatile intermediate in organic synthesis, particularly valued for its reactive α,β-unsaturated ketone moiety and chloro-substituted thiazole ring. The compound's electrophilic nature enables efficient participation in Michael additions, cyclizations, and nucleophilic substitution reactions, making it useful in the development of pharmaceuticals, agrochemicals, and functional materials. The chloro-thiazole scaffold contributes to enhanced stability and reactivity, facilitating further derivatization. Its structural features also support applications in heterocyclic chemistry, where it serves as a precursor for bioactive molecules. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic workflows.
1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one structure
2228611-75-2 structure
Product Name:1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one
CAS No:2228611-75-2
MF:C6H4ClNOS
MW:173.620059013367
CID:6281903
PubChem ID:165785271
Update Time:2025-05-20

1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one
    • EN300-1994441
    • 2228611-75-2
    • Inchi: 1S/C6H4ClNOS/c1-2-4(9)5-3-8-6(7)10-5/h2-3H,1H2
    • InChI Key: ZGULHIWFFFSTIT-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C(C=C)=O)S1

Computed Properties

  • Exact Mass: 172.9702126g/mol
  • Monoisotopic Mass: 172.9702126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.2Ų

1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one Pricemore >>

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1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one Related Literature

Additional information on 1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one

1-(2-Chloro-1,3-thiazol-5-yl)prop-2-en-1-one: A Comprehensive Overview

1-(2-Chloro-1,3-thiazol-5-yl)prop-2-en-1-one, also known by its CAS number 2228611-75-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The molecule's structure consists of a thiazole ring substituted with a chlorine atom at the 2-position and a propenone group at the 5-position, making it a unique member of the thiazole family.

Recent studies have highlighted the antimicrobial properties of 1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one, particularly against gram-positive bacteria. Researchers have found that this compound exhibits potent activity against *Staphylococcus aureus* and *Bacillus subtilis*, making it a promising candidate for the development of new antibiotics. The thiazole ring's ability to coordinate with metal ions has been proposed as a key factor contributing to its antimicrobial effects.

In addition to its antimicrobial properties, 1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one has also been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The propenone group's reactivity is believed to play a crucial role in targeting specific cellular pathways involved in cancer progression.

The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)prop-2-en-1-one involves a multi-step process that typically begins with the preparation of the thiazole ring. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway, improving yield and purity. One such method involves the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining product quality.

From an environmental perspective, 1-(2-chloro-1,3-thiazol

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